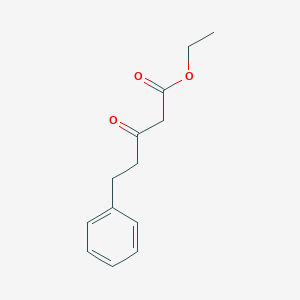

Ethyl 3-oxo-5-phenylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDJGEFZGPKCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937816 | |

| Record name | Ethyl 3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17071-29-3 | |

| Record name | 17071-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-5-phenylpentanoate (CAS: 17071-29-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Ethyl 3-oxo-5-phenylpentanoate, a key building block in organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a beta-keto ester with the molecular formula C₁₃H₁₆O₃.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 17071-29-3 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Density | 1.036 g/mL | [2] |

| Boiling Point | 118-126 °C at 0.7 mmHg | N/A |

| Melting Point | Not available | N/A |

| Appearance | Colorless oil | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Spectroscopic Data:

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ(ppm) 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz) |

| ¹³C NMR | Data not explicitly found in searches. |

| Mass Spectrometry | Data not explicitly found in searches. |

Synthesis of this compound

A common synthetic route to this compound is through the alkylation of ethyl acetoacetate.

Experimental Protocol:

-

To a solution of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0°C under a nitrogen atmosphere, a solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise with stirring.

-

The resulting solution is stirred for 15 minutes at 0°C.

-

A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise, and the orange solution is stirred for an additional 15 minutes at 0°C.

-

Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.

-

The reaction is quenched by the addition of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).

-

The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

-

The combined organic layers are washed with water until neutral, dried over anhydrous MgSO₄, and concentrated.

-

The resulting yellow oil is distilled under vacuum to yield this compound as a colorless oil.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylacetoacetate

Introduction

Ethyl 2-benzylacetoacetate, also known as ethyl α-acetylhydrocinnamate, is an organic compound with the chemical formula C13H16O3.[1][2] It is a beta-keto ester that serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical and fragrance industries.[3][4] Its utility stems from the presence of multiple reactive sites, including a keto group, an ester group, and a benzyl substituent, which allow for a wide range of chemical transformations.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl benzylacetoacetate, detailed experimental protocols for its synthesis, and an examination of its spectroscopic characteristics and safety profile, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Ethyl benzylacetoacetate is a colorless to light yellow oily liquid characterized by a balsamic, floral-fruity, and spicy aroma.[1][5] It is insoluble in water but soluble in organic solvents and oils.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H16O3 | [1][2] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [1][5][6] |

| Odor | Balsamic, floral-fruity, spicy | [1] |

| Boiling Point | 276 °C (at 760 mmHg) | [1][5][6] |

| 164-165 °C (at 14 mmHg) | [6] | |

| Density | 1.033-1.037 g/mL (at 25 °C) | [1][5] |

| Refractive Index (n20/D) | 1.498-1.502 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.52 | [1] |

| Flash Point | >113.00 °C (closed cup) | [7] |

Chemical Reactivity

Ethyl benzylacetoacetate is a versatile building block in organic synthesis due to its reactive functional groups.[4] As a β-keto ester, it can undergo a variety of reactions, including:

-

Alkylation and Acylation: The α-carbon between the two carbonyl groups is acidic and can be deprotonated to form a stable enolate, which can then be alkylated or acylated.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated to yield a ketone.

-

Reduction: The keto group can be reduced to a secondary alcohol.

-

Condensation Reactions: The reactive keto group can participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form heterocyclic compounds.[4] This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[4]

-

Transesterification: The ethyl ester can be converted to other esters, such as benzyl acetoacetate, through transesterification.[8]

Experimental Protocols

Synthesis of Ethyl 2-benzylacetoacetate

A common method for the preparation of ethyl 2-benzylacetoacetate is the alkylation of ethyl acetoacetate with benzyl chloride.[6]

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 6 g of sodium in 75 ml of absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, gradually add 65 g of ethyl acetoacetate.

-

Alkylation: To the resulting mixture, slowly add 32 g of benzyl chloride while maintaining the temperature at 30°C for one hour.

-

Reflux: After the addition is complete, reflux the mixture for one hour.

-

Purification: The product is then purified by distillation under reduced pressure. The fraction collected at 164-165°C at 14 mmHg is ethyl 2-benzylacetoacetate.[6] Unreacted ethyl acetoacetate will distill at a lower temperature.[6]

This method typically yields 85% of the theoretical amount of ethyl 2-benzylacetoacetate.[6]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of ethyl benzylacetoacetate exhibits characteristic absorption bands corresponding to its functional groups. The spectrum will show strong absorptions for the C=O stretching of the ketone and the ester, typically in the region of 1700-1750 cm⁻¹. Other significant peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The electron ionization mass spectrum of ethyl benzylacetoacetate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be consistent with the structure, showing characteristic losses of fragments such as the ethoxy group (-OC2H5) and the acetyl group (-COCH3).

Safety and Handling

Ethyl 2-benzylacetoacetate is classified as causing skin and serious eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[9] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9] In case of contact with skin or eyes, the affected area should be washed thoroughly with water.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Ethyl benzylacetoacetate is a valuable chemical intermediate with well-defined physical and chemical properties. Its versatile reactivity makes it a key starting material for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and fragrance industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization in research and development.

References

- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-benzylacetoacetate [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. ETHYL 2-BENZYLACETOACETATE | 620-79-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. ETHYL 2-BENZYLACETOACETATE - Safety Data Sheet [chemicalbook.com]

- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 9. cochise.edu [cochise.edu]

Ethyl 3-oxo-5-phenylpentanoate structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its structural formula, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry.

Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are fundamental for its identification and characterization.

Structural Formula:

IUPAC Name: this compound[1]

SMILES: CCOC(=O)CC(=O)CCC1=CC=CC=C1[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. These parameters are crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C13H16O3 | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Boiling Point | 118-126 °C at 0.7 mmHg | PrepChem.com |

| Density | 1.036 g/mL (Predicted) | [2] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 7.08 (s, 5H), 4.07 (q, J=7 Hz, 2H), 3.23 (s, 2H), 2.80 (s, 4H), 1.23 (t, J=7 Hz, 3H) | PrepChem.com |

| ¹³C NMR | Data available | [1][3] |

| IR Spectrum | Data available | [1] |

| Mass Spectrum (GC-MS) | Data available | [1] |

Experimental Protocols: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound.

Reaction: Alkylation of Ethyl Acetoacetate with Benzyl Chloride

Materials:

-

Ethyl acetoacetate (0.79 mole)

-

50% Sodium hydride (0.87 mole)

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium in hexane (1.95 M; 0.90 mole)

-

Benzyl chloride (1.18 mole)

-

Dry ether

-

Concentrated HCl

-

Water

-

Anhydrous MgSO₄

Procedure:

-

A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise with stirring under a nitrogen atmosphere to a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0°C.

-

The resulting solution is stirred for 15 minutes at 0°C.

-

A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise. The resulting orange solution is stirred for an additional 15 minutes at 0°C.

-

Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with continuous stirring.

-

The reaction is quenched by the addition of a mixture of concentrated HCl (100 ml) in water (200 ml), followed by the addition of ether (500 ml).

-

The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

-

The combined organic layers are washed with water until the washings are neutral, then dried over anhydrous MgSO₄ and concentrated.

-

The resulting yellow oil is distilled under vacuum to yield a virtually colorless oil.

Yield: 64.2 g (37%) Boiling Point: 118°-126° C at 0.7 mmHg

Applications in Drug Development

Beta-keto esters are important synthons in synthetic organic chemistry due to their dual reactive sites, making them key intermediates in the synthesis of complex drug molecules.[4] They are particularly valuable in the construction of heterocyclic rings, which are common scaffolds in many pharmaceuticals.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is relevant to the synthesis of various bioactive compounds. For instance, beta-keto esters are crucial for the synthesis of pyrazolones, a class of compounds known for their analgesic, antipyretic, anti-inflammatory, and antiarthritic properties.[5] The general methodology involves the reaction of a beta-keto ester with hydrazine or its derivatives.[5]

The versatility of beta-keto esters allows for their use as core building blocks in the synthesis of a wide range of medicinal compounds.[6] Their ability to undergo various transformations, such as alkylation, acylation, and cyclization, makes them indispensable in the design and synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Logical Relationship of Beta-Keto Esters in Drug Synthesis

This diagram shows the central role of beta-keto esters as intermediates in the synthesis of heterocyclic compounds, such as pyrazolones.

Caption: Role of beta-keto esters in heterocyclic drug synthesis.

References

- 1. This compound | C13H16O3 | CID 61162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Nuclear Magnetic Resonance Spectral Data of Ethyl 3-oxo-5-phenylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-oxo-5-phenylpentanoate. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related compounds.

Introduction

This compound is a keto-ester of significant interest in organic synthesis, often utilized as a building block for more complex molecules. Accurate and detailed NMR spectral data are crucial for its unambiguous identification and for monitoring reactions in which it is involved. This document presents the ¹H and ¹³C NMR data in a clear, tabulated format, accompanied by a detailed experimental protocol for data acquisition and visualizations to aid in the understanding of the molecular structure and the NMR workflow.

Chemical Structure

The structural formula of this compound is presented below. The atom numbering is provided to facilitate the assignment of NMR signals.

In-Depth Technical Guide: GC-MS Analysis of Ethyl 3-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-oxo-5-phenylpentanoate, a β-keto ester of interest in various chemical and pharmaceutical research domains. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the primary fragmentation pathways observed under electron ionization (EI).

Quantitative Data Summary

The mass spectrum of this compound is characterized by several key ions that are crucial for its identification and structural elucidation. The quantitative data for the most significant fragments are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Molecular Ion (M⁺) [m/z] | 220 |

| Base Peak [m/z] | 91 |

| Major Fragment [m/z] | 104 |

| Major Fragment [m/z] | 105 |

Experimental Protocols

The following protocol provides a standard methodology for the GC-MS analysis of this compound. This protocol is a composite of established methods for similar aromatic and ester compounds and should be optimized for specific instrumentation and analytical goals.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent for GC-MS analysis.

-

Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the working solution.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-450

-

Solvent Delay: 4 minutes

Fragmentation Pathway and Visualization

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and rearrangements involving the phenyl group.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M⁺) at m/z 220. The most prominent fragmentation pathways include:

-

Benzylic Cleavage: Cleavage of the C-C bond between the beta and gamma carbons relative to the keto group results in the formation of the highly stable tropylium ion at m/z 91 , which is the base peak in the spectrum.

-

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage, can lead to the formation of a radical cation at m/z 104 .

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the formation of a phenylacetyl cation, which can then rearrange to form a stable ion at m/z 105 .

Below is a visualization of the proposed fragmentation pathway generated using the DOT language.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 3-oxo-5-phenylpentanoate, a β-keto ester of interest in various chemical syntheses. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical framework for spectral interpretation, tailored for professionals in research and drug development.

Introduction to the Infrared Spectroscopy of β-Keto Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (CAS: 17071-29-3, Formula: C₁₃H₁₆O₃), IR spectroscopy is particularly insightful due to the presence of key functional groups: an ester, a ketone, and a phenyl group.

A critical aspect of the IR spectroscopy of β-keto esters is the phenomenon of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto and enol forms, and the IR spectrum will exhibit characteristic bands for both tautomers. The position of this equilibrium can be influenced by factors such as the solvent and temperature.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative IR absorption data for this compound based on typical values for β-keto esters. These values are predictive and may vary slightly based on experimental conditions.

| Wavenumber (cm⁻¹) | Functional Group | Tautomeric Form | Vibration Mode | Intensity |

| ~3085-3030 | C-H (Aromatic) | Both | Stretch | Medium |

| ~2985-2900 | C-H (Aliphatic) | Both | Stretch | Medium |

| ~1745 | C=O (Ester) | Keto | Stretch | Strong |

| ~1720 | C=O (Ketone) | Keto | Stretch | Strong |

| ~1650 | C=O (Conjugated Ester) | Enol | Stretch | Strong |

| ~1630 | C=C (Alkene) | Enol | Stretch | Medium |

| ~1600, ~1495, ~1450 | C=C (Aromatic) | Both | Stretch | Medium |

| ~1230 | C-O (Ester) | Both | Stretch | Strong |

| ~750, ~700 | C-H (Aromatic) | Both | Out-of-plane bend | Strong |

Experimental Protocol for Infrared Spectroscopy Analysis

This section details a standard methodology for obtaining the IR spectrum of this compound.

3.1. Sample Preparation

Given that this compound is a liquid at room temperature, the following methods are suitable:

-

Neat Liquid (Thin Film):

-

Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Solution:

-

Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).

-

Fill a liquid sample cell of appropriate path length with the solution.

-

Place the cell in the spectrometer's sample holder. A reference cell containing only the solvent should be used for background correction.

-

3.2. Instrument Setup and Data Acquisition

-

Purging: Ensure the spectrometer is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[1]

-

Background Scan: Perform a background scan using either empty salt plates or the solvent-filled reference cell.[1] This is crucial for obtaining the final absorbance or transmittance spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder.

-

Acquisition Parameters:

3.3. Data Processing and Analysis

-

The instrument software will automatically ratio the sample scan against the background scan to generate the final spectrum.

-

Identify the characteristic absorption bands and compare them to the expected values for the keto and enol forms of the β-keto ester.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships and workflows relevant to the IR spectroscopic analysis of this compound.

Caption: Keto-enol tautomerism and their respective IR signatures.

Caption: Workflow for IR spectroscopic analysis.

Caption: Logical relationships in IR spectral interpretation.

References

keto-enol tautomerism in beta-keto esters like Ethyl 3-oxo-5-phenylpentanoate

A Technical Guide to Keto-Enol Tautomerism in Ethyl 3-oxo-5-phenylpentanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the principles and experimental analysis of keto-enol tautomerism, with a specific focus on the β-keto ester, this compound. β-keto esters are crucial intermediates in organic synthesis, and their reactivity is intrinsically linked to the equilibrium between their keto and enol tautomers.[1][2] This document details the structural factors that govern this equilibrium, methods for its quantitative analysis, and comprehensive experimental protocols. The guide is intended to serve as a practical resource for professionals in chemical research and drug development.

Core Principles of Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).[4][5]

However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial enol concentration at equilibrium.[6] This stabilization arises from two key electronic effects:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[4][7] The presence of the phenyl group in this compound further extends this conjugation, which is expected to enhance the stability of the enol form.[4][8]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-aromatic six-membered ring.[4][6][7] This internal hydrogen bonding is a major contributor to the stability of the enol tautomer.[9]

The interconversion between tautomers can be catalyzed by either acid or base.[6][10][11] The process is typically slow enough on the NMR timescale to allow for the distinct observation and quantification of both the keto and enol species in solution.[1][12][13]

Caption: Keto-enol equilibrium for this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental and structural factors.

-

Solvent: Solvent polarity has a profound effect on the tautomeric ratio.[14][15] Non-polar solvents (e.g., carbon tetrachloride, benzene) tend to favor the enol form. This is because the intramolecular hydrogen bond of the enol is more stable in an environment that cannot compete for hydrogen bonding.[7] In contrast, polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and shifting the equilibrium in its favor.[7][9] Polar aprotic solvents (e.g., DMSO, acetone) show intermediate effects.[16]

-

Temperature: The effect of temperature on the equilibrium constant (Keq) can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process via a van't Hoff plot.[12] Studies on similar β-dicarbonyls have been conducted to measure these effects.[17]

-

Substituents: Electron-withdrawing groups at the α-position can increase enol content.[4] In the case of this compound, the phenyl group is not directly on the α-carbon but its electronic influence through the alkyl chain can still play a role. The steric bulk of substituents can also influence the equilibrium.[4]

Caption: Intramolecular hydrogen bond creating a stable 6-membered ring.

Quantitative Analysis of Tautomeric Composition

The ratio of keto to enol tautomers can be precisely determined using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[1] ¹H NMR is particularly powerful because the proton exchange between the two forms is slow, allowing for the integration of distinct signals corresponding to each tautomer.[1]

Characteristic ¹H NMR Signals:

-

Keto Form: A sharp singlet for the α-methylene protons (-CH₂-) typically appears in the δ = 3.2-3.8 ppm region.[12][18]

-

Enol Form: A singlet for the vinylic proton (=CH-) is observed further downfield, around δ = 5.0-6.0 ppm.[12] The enolic hydroxyl proton (-OH) gives a broad signal at a much lower field, often between δ = 10-14 ppm, due to strong intramolecular hydrogen bonding.[4][19]

The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the integrated areas of these signals.[12][13]

Table 1: Tautomeric Equilibrium Data for Representative β-Keto Esters in Various Solvents

| Compound | Solvent | % Enol Content | Keq ([Enol]/[Keto]) | Reference |

| Ethyl Acetoacetate | CCl₄ (non-polar) | 49% | 0.96 | [7] |

| Ethyl Acetoacetate | CDCl₃ (weakly polar) | 9.9% | 0.11 | [1] |

| Ethyl Acetoacetate | Acetone-d₆ (polar aprotic) | 10% | 0.11 | [16] |

| Ethyl Acetoacetate | DMSO-d₆ (polar aprotic) | 14% | 0.16 | [16] |

| Ethyl Acetoacetate | D₂O (polar protic) | <2% | <0.02 | [7] |

| Ethyl 4,4,4-trifluoroacetoacetate | Pure Liquid | 89% | 8.1 | |

| Ethyl benzoylacetate | Benzene | 46% | 0.85 | [20] |

| Ethyl benzoylacetate | Chloroform | 17% | 0.20 | [20] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the alkylation of β-keto esters.[18]

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (50% dispersion in oil)

-

n-Butyllithium (in hexane)

-

Benzyl chloride

-

Dry tetrahydrofuran (THF)

-

Dry diethyl ether

-

Concentrated HCl

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C under a nitrogen atmosphere, add a solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) dropwise.[18]

-

Stir the resulting solution for 15 minutes at 0°C.[18]

-

Add a solution of n-butyllithium in hexane (460 ml, 1.95 M) dropwise while maintaining the temperature at 0°C.[18]

-

Stir the resulting orange solution for an additional 15 minutes at 0°C.[18]

-

Add a solution of benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) dropwise.[18]

-

Allow the reaction mixture to warm to room temperature over 1.25 hours with continuous stirring.[18]

-

Quench the reaction by carefully adding a mixture of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).[18]

-

Separate the organic and aqueous layers. Extract the aqueous layer three times with ether (3x300 ml).[18]

-

Combine all organic layers, wash with water until the washings are neutral, and dry over anhydrous MgSO₄.[18]

-

Concentrate the solution under reduced pressure. Purify the resulting yellow oil by vacuum distillation to yield this compound as a colorless oil.[18]

Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for quantifying the tautomeric equilibrium in solution.[12][21][22]

Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of a chosen deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆) in a clean, dry 5 mm NMR tube.[12][21] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Equilibration: Allow the prepared sample to stand at a constant temperature for at least 60 minutes to ensure the keto-enol equilibrium has been established in the chosen solvent.[12]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve high resolution.[12]

-

Set the spectral width to cover the range from approximately -1 to 15 ppm to ensure the enolic -OH proton is observed.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Identify the characteristic signals: the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[12]

-

Carefully integrate the area under these respective peaks (Aketo and Aenol).[22]

-

-

Calculation:

-

The mole fraction of each tautomer is proportional to its integrated area, adjusted for the number of protons contributing to the signal.

-

The signal for the keto form's α-methylene group represents two protons, while the enol's vinylic proton signal represents one proton.[12]

-

Calculate the percentage of the enol form using the formula: % Enol = [Aenol / (Aenol + (Aketo / 2))] * 100

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto] = (Aenol) / (Aketo / 2)

-

Caption: Workflow for quantitative analysis of keto-enol equilibrium via NMR.

Conclusion

The keto-enol tautomerism of this compound represents a dynamic equilibrium governed by a delicate interplay of structural and environmental factors. The significant stabilization of the enol form, afforded by extended conjugation with the phenyl ring and intramolecular hydrogen bonding, makes both tautomers relevant species in solution. Understanding and quantifying this equilibrium is essential for predicting and controlling the reactivity of this versatile synthetic intermediate. The experimental protocols detailed herein, particularly ¹H NMR spectroscopy, provide a robust framework for the precise characterization of this fundamental chemical phenomenon, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. proprep.com [proprep.com]

- 4. fiveable.me [fiveable.me]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. prepchem.com [prepchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. benchchem.com [benchchem.com]

- 22. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester of interest in organic synthesis and potentially in the development of pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective use in reaction design, formulation, purification, and for ensuring its quality and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and data from analogous compounds to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| CAS Number | 17071-29-3 | [1] |

| Appearance | Expected to be a liquid or oil | Inferred from analogs |

| Boiling Point | 118-126 °C at 0.7 mmHg | [2] |

| Density | 1.072 g/cm³ | [3] |

Solubility Profile

Table 2: Qualitative Solubility of Structurally Related Beta-Keto Esters

| Solvent | Ethyl Acetoacetate | Ethyl Benzoylacetate | Predicted for this compound |

| Water | Soluble (1 part in 35)[1] | Insoluble | Sparingly soluble to insoluble |

| Ethanol | Miscible | Miscible | Soluble to Miscible |

| Diethyl Ether | Miscible[1] | Miscible | Soluble to Miscible |

| Acetone | Miscible[1] | Miscible | Soluble to Miscible |

| Chloroform | Soluble | Soluble | Soluble |

| Benzene | Soluble[1] | Soluble | Soluble |

| Hexane | Likely soluble | Likely soluble | Likely soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid/liquid is necessary to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow:

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Stability testing involves subjecting the compound to various stress conditions to evaluate its degradation. The following sections outline the protocols for assessing hydrolytic, thermal, and photostability, based on ICH guidelines.[4]

Hydrolytic Stability

Hydrolytic stability is assessed across a range of pH values to determine the compound's susceptibility to degradation in aqueous environments. Beta-keto esters can be susceptible to hydrolysis, leading to the corresponding beta-keto acid, which may then undergo decarboxylation.

Experimental Protocol (Based on OECD Guideline 111): [5][6]

Objective: To determine the rate of hydrolysis of this compound in aqueous buffered solutions at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Incubator/water bath with temperature control (e.g., 25 °C, 50 °C)

-

Amber vials

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to the buffer solutions (pH 4, 7, and 9) in amber vials to achieve a final concentration that is below the solubility limit.

-

Incubate the vials in the dark at a constant temperature (e.g., 25 °C). A preliminary test at an elevated temperature (e.g., 50 °C) can be performed to quickly assess stability.[5]

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw samples from each vial.

-

Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products.

-

Determine the rate of hydrolysis and the half-life of the compound at each pH.

Visualization of Hydrolytic Stability Testing Workflow:

Thermal Stability

Thermal stability testing evaluates the effect of elevated temperatures on the compound.

Experimental Protocol:

Objective: To assess the degradation of this compound under thermal stress.

Materials:

-

This compound (solid or neat liquid)

-

Oven with temperature control

-

Suitable containers (e.g., glass vials)

-

HPLC or GC system

Procedure:

-

Place a known amount of this compound into vials.

-

Store the vials in an oven at a specified elevated temperature (e.g., 40°C, 60°C, 80°C).

-

At selected time points, remove a vial and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC or GC method to determine the purity and identify any degradation products.

-

A control sample should be stored at the recommended storage temperature (e.g., refrigerated).

Photostability

Photostability testing determines the impact of light exposure on the compound's stability.

Experimental Protocol (Based on ICH Guideline Q1B): [4][7]

Objective: To evaluate the photosensitivity of this compound.

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).[4]

-

Quartz or other UV-transparent containers

-

Dark control samples wrapped in aluminum foil

-

HPLC or GC system

Procedure:

-

Place samples of this compound in chemically inert, transparent containers.

-

Prepare dark control samples by wrapping identical containers with aluminum foil.

-

Expose the samples and dark controls in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near-UV light.[4]

-

After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating method.

-

Compare the results to determine the extent of photodegradation.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is generally the method of choice for non-volatile compounds like beta-keto esters.

General HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is a good starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

It is important to note that beta-keto esters can exhibit keto-enol tautomerism, which may lead to poor peak shapes in HPLC.[8] Adjusting the mobile phase pH or temperature can sometimes mitigate this issue.[8]

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides a comprehensive framework for its determination based on established scientific principles and data from analogous compounds. Researchers and drug development professionals can utilize the detailed experimental protocols and analytical considerations presented herein to thoroughly characterize this compound. Such characterization is an indispensable step in advancing its application in organic synthesis and pharmaceutical development.

References

- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 4. database.ich.org [database.ich.org]

- 5. oecd.org [oecd.org]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to Ethyl 3-oxo-5-phenylpentanoate: Synonyms, Synthesis, and Biocatalytic Transformations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxo-5-phenylpentanoate, a versatile keto ester with applications in organic synthesis. This document details its chemical identity, including a wide range of synonyms, and presents detailed experimental protocols for its chemical synthesis and biocatalytic reduction. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Chemical Identity: Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 17071-29-3[1][2] |

| Molecular Formula | C13H16O3[1] |

| Molecular Weight | 220.26 g/mol [1] |

| Synonyms | 3-OXO-5-PHENYL-PENTANOIC ACID ETHYL ESTER[1][3] |

| ethyl-benzylacetoacetate[3] | |

| ethyl 3-oxo-5-phenylvalerate[3] | |

| Ethyl 5-phenyl-3-oxovalerate[3] | |

| Benzenepentanoic acid, β-oxo-, ethyl ester | |

| 3-Oxo-5-phenylpentanoic acid ethyl ester[3] | |

| Other Identifiers | DTXSID90937816, MFCD00041348, NSC210909[3] |

No commercial trade names for this compound were identified in the conducted research.

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for the chemical synthesis of this compound and its subsequent enantioselective biocatalytic reduction.

Chemical Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of ethyl acetoacetate. The following protocol is based on established procedures.[4]

Experimental Protocol:

-

Preparation of the Enolate: To a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in 80 ml of dry tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of ethyl acetoacetate (100 ml, 0.79 mole) in 400 ml of dry THF is added dropwise with stirring. The resulting solution is stirred for an additional 15 minutes at 0°C.

-

Formation of the Dianion: A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is added dropwise to the reaction mixture at 0°C. The resulting orange solution is stirred for a further 15 minutes at this temperature.

-

Alkylation: Benzyl chloride (135 ml, 1.18 mole) dissolved in 200 ml of dry ether is added to the reaction mixture. The solution is then allowed to warm to room temperature over a period of 1.25 hours with continuous stirring.

-

Work-up: The reaction is quenched by the addition of a solution of concentrated HCl (100 ml) in water (200 ml), followed by the addition of 500 ml of ether. The organic and aqueous layers are separated.

-

Extraction and Purification: The aqueous layer is further extracted three times with 300 ml portions of ether. The combined organic layers are washed with water until the washings are neutral, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

-

Distillation: The resulting yellow oil is purified by vacuum distillation to yield this compound as a virtually colorless oil.

Table 2: Quantitative Data for the Synthesis of this compound [4]

| Parameter | Value |

| Yield | 64.2 g (37%) |

| Boiling Point | 118°-126° C at 0.7 mmHg |

Synthesis Workflow Diagram:

Biocatalytic Reduction of this compound

This compound can be stereoselectively reduced to the corresponding alcohol, ethyl 3-hydroxy-5-phenylpentanoate, using whole-cell biocatalysts. This method allows for the production of enantiomerically enriched products.

Experimental Protocol (General):

A specific protocol from the literature involves screening a collection of microorganisms to identify suitable biocatalysts for accessing both enantiomers of the target hydroxy ester. The general procedure involves:

-

Cultivation of Microorganisms: The selected microbial strains are cultivated in an appropriate growth medium to obtain sufficient biomass.

-

Biotransformation: The whole microbial cells are harvested and resuspended in a buffer solution. This compound is added as the substrate, often along with a cofactor recycling system (e.g., using 2-propanol).

-

Reaction Monitoring: The progress of the reduction is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Product Isolation: Upon completion of the reaction, the product is extracted from the reaction mixture using an organic solvent. The solvent is then removed to yield the crude product, which may be further purified if necessary.

Table 3: Quantitative Data for the Biocatalytic Reduction

| Parameter | Value |

| Enantiomeric Excess (ee) | Up to 99% |

Biocatalytic Reduction Workflow Diagram:

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its keto-ester functionality allows for a variety of chemical transformations, making it a precursor for more complex molecules. The enantiomerically pure alcohol obtained from its reduction is a chiral intermediate that can be utilized in the synthesis of biologically active compounds. While specific drug development pathways involving this exact molecule are not prominently documented in the public domain, its structural motifs are relevant to medicinal chemistry.

Further research into the biological activities of derivatives of this compound may reveal potential applications in drug discovery. The synthetic and biocatalytic methods detailed in this guide provide a solid foundation for researchers to produce and further investigate this compound and its derivatives.

References

An In-depth Technical Guide on the Fundamental Reactivity of Ethyl 3-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-5-phenylpentanoate is a versatile β-keto ester that serves as a key building block in organic synthesis. Its unique structural features, comprising a reactive methylene group flanked by a ketone and an ester, render it susceptible to a wide range of chemical transformations. This guide provides a comprehensive overview of its fundamental reactivity, including its synthesis, physical and chemical properties, and its utility in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for its synthesis and characteristic reactions, alongside spectroscopic data and mechanistic diagrams, are presented to facilitate its application in research and drug development.

Introduction

β-Keto esters are a pivotal class of compounds in synthetic organic chemistry, valued for their ability to participate in a diverse array of reactions.[1][2] this compound, with its phenyl-substituted side chain, is a particularly useful synthon for the introduction of this motif into more complex molecular architectures. The acidity of the α-protons, situated between the two carbonyl groups, allows for the facile generation of a stabilized enolate, which is the cornerstone of its reactivity. This guide will delve into the core reactions of this compound, providing practical experimental details and mechanistic insights.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 17071-29-3 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.26 g/mol | [3] |

| Boiling Point | 118-126 °C at 0.7 mmHg | [4] |

| Density | 1.036 g/mL | [5] |

| SMILES | CCOC(=O)CC(=O)CCC1=CC=CC=C1 | [3] |

| InChIKey | PRDJGEFZGPKCSG-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃) | δ(ppm): 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s), 1.23 (3H, t, J=7 Hz) | [4] |

| ¹³C NMR | (Predicted) | [3] |

| IR (Vapor Phase) | Data available | [3] |

| Mass Spec (GC-MS) | Data available | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of an acetoacetate derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Alkylation of Ethyl Acetoacetate[4]

Materials:

-

Ethyl acetoacetate (0.79 mole)

-

50% Sodium hydride (0.87 mole)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium in hexane (1.95 M, 0.90 mole)

-

Benzyl chloride (1.18 mole)

-

Dry ether

-

Concentrated HCl

-

Anhydrous MgSO₄

Procedure:

-

A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) is added dropwise with stirring under a nitrogen atmosphere to a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C.

-

The resulting solution is stirred for 15 minutes at 0°C.

-

A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is added dropwise, and the resulting orange solution is stirred for a further 15 minutes at 0°C.

-

Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.

-

The reaction is quenched by the addition of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).

-

The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

-

The combined organic layers are washed with water until neutral, dried over anhydrous MgSO₄, and concentrated.

-

The resulting yellow oil is distilled under vacuum to yield this compound as a colorless oil.

Yield: 64.2 g (37%)[4]

Fundamental Reactivity

The reactivity of this compound is dominated by the presence of the acidic α-protons, which allows for the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

References

Methodological & Application

Application Note: Synthesis of Ethyl 3-oxo-5-phenylpentanoate from Ethyl Acetoacetate

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates both a reactive β-keto ester moiety and a phenyl group, making it a versatile building block. This application note provides a detailed protocol for the synthesis of this compound via the alkylation of ethyl acetoacetate with (2-bromoethyl)benzene. This method is a straightforward and efficient approach for carbon-carbon bond formation.

Reaction Principle

The synthesis proceeds via the generation of an enolate from ethyl acetoacetate using a suitable base, followed by nucleophilic attack of the enolate on (2-bromoethyl)benzene (phenethyl bromide). The α-proton of the ethyl acetoacetate is acidic due to the presence of two electron-withdrawing carbonyl groups, facilitating the formation of a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from (2-bromoethyl)benzene in an SN2 reaction to form the desired product.

Experimental Protocols

Materials and Equipment

-

Ethyl acetoacetate (C6H10O3)

-

(2-Bromoethyl)benzene (C8H9Br)

-

Sodium ethoxide (NaOEt) or Sodium metal (Na)

-

Anhydrous ethanol (EtOH)

-

Hexane

-

6N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure

1. Enolate Formation:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.29 mol) in anhydrous ethanol (110 mL) portionwise. Alternatively, add sodium ethoxide (17.3 g, 0.36 mol) to anhydrous ethanol (110 mL) with stirring.[1] Allow the mixture to stir until all the sodium has reacted or the sodium ethoxide has dissolved completely.

-

To the resulting solution, add ethyl acetoacetate (53.8 g, 0.29 mol) dropwise while stirring.[1] The temperature may rise to 40-50°C during the addition.[1]

2. Alkylation:

-

Heat the mixture to reflux (approximately 80-82°C).[1]

-

Add (2-bromoethyl)benzene (53.8 g, 0.32 mol) dropwise to the refluxing solution over a period of one hour.[1]

-

Continue to reflux the reaction mixture for an additional 20 hours to ensure the completion of the reaction.[1]

3. Work-up and Purification:

-

After the reflux period, cool the reaction mixture to 30-35°C.[1]

-

Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of ethanol.

-

Concentrate the combined filtrate and washings in vacuo to a pot temperature of 50°C.[1]

-

Cool the residue to 25°C and dilute it with 150 mL of hexane and 40 mL of water.[1]

-

Acidify the mixture to a pH of 6.5-7.0 with 6N HCl.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 25 mL of fresh water.[1]

-

Combine the aqueous layers and back-extract with 40 mL of fresh hexane.[1]

-

Combine all the hexane layers and wash with 60 mL of water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product as an oil.[1]

-

For further purification, the crude product can be distilled under reduced pressure.

Data Presentation

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Ethyl acetoacetate | C6H10O3 | 130.14 | 53.8 | 0.29 | - |

| (2-Bromoethyl)benzene | C8H9Br | 185.06 | 53.8 | 0.32 | - |

| Sodium ethoxide | C2H5NaO | 68.05 | 17.3 | 0.36 | - |

| This compound | C13H16O3 | 220.26 | 62 (crude) | 0.28 | ~91 |

Note: The yield is based on a similar synthesis of Ethyl 2-(2-Phenylethyl)acetoacetate and may vary.[1]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound from ethyl acetoacetate and (2-bromoethyl)benzene. The procedure is based on the well-established alkylation of β-keto esters and can be readily implemented in a standard organic synthesis laboratory. The provided workflow and data table offer a clear guide for researchers and professionals in drug development and chemical synthesis.

References

Application Note: Synthesis of Ethyl 3-oxo-5-phenylpentanoate via Claisen Condensation

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-5-phenylpentanoate, a β-keto ester, through a crossed Claisen condensation reaction. The procedure involves the base-mediated condensation of ethyl 3-phenylpropanoate and ethyl acetate. Due to both esters possessing enolizable α-hydrogens, the protocol is optimized by the slow addition of ethyl acetate to favor the desired cross-condensation product over self-condensation side products. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a workflow diagram for clarity.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that produces β-keto esters or β-diketones from esters or a combination of esters and other carbonyl compounds in the presence of a strong base.[1][2] The reaction mechanism involves the nucleophilic acyl substitution of an ester by an enolate.[3]

A "crossed" or "mixed" Claisen condensation occurs between two different esters.[4] A significant challenge arises when both ester partners contain α-hydrogens, as this can lead to a mixture of up to four different products, complicating purification and reducing the yield of the desired compound.[5][6]

This protocol details the synthesis of this compound via the crossed Claisen condensation of ethyl 3-phenylpropanoate and ethyl acetate. To mitigate the formation of side products, this procedure employs the slow addition of ethyl acetate to a mixture of ethyl 3-phenylpropanoate and a strong base, sodium hydride. This strategy maintains a low concentration of the more readily enolized ethyl acetate, thereby promoting the desired reaction pathway.

Experimental Protocol

2.1 Materials and Reagents

-

Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂, MW: 178.23 g/mol )

-

Ethyl acetate (C₄H₈O₂, MW: 88.11 g/mol )

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

2.2 Procedure

Step 1: Reaction Setup

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel fitted with a septum.

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

Step 2: Base and Enolate Formation

-

To the reaction flask, add sodium hydride (1.1 equivalents, e.g., 4.4 g of 60% dispersion for a 0.1 mol scale reaction) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

-

Add anhydrous THF (e.g., 150 mL) to the flask.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Add ethyl 3-phenylpropanoate (1.0 equivalent, e.g., 17.8 g) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

Step 3: Crossed Claisen Condensation

-

Slowly add ethyl acetate (1.0 equivalent, e.g., 8.8 g) dropwise via the addition funnel to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Quenching

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~5-6). Be cautious as hydrogen gas may be evolved from any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL).

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

-

The resulting crude yellow oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | [7][8] |

| Molecular Weight | 220.26 g/mol | [7] |

| Appearance | Colorless to pale yellow oil | [1] |

| Boiling Point | 118-126 °C at 0.7 mmHg | [1] |

| ¹H NMR (CDCl₃) | δ 7.08 (5H, s), 4.07 (2H, q), 3.23 (2H, s), 2.80 (4H, s), 1.23 (3H, t) | [1] |

| Reported Yield* | 37% | [1] |

| Yield reported from an alternative synthesis via alkylation of ethyl acetoacetate. |

Visualizations

4.1 Reaction Scheme

The overall reaction is the condensation of ethyl 3-phenylpropanoate with ethyl acetate, mediated by a strong base, followed by an acidic workup to yield the final β-keto ester product.

4.2 Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

-

Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the base and enolate by atmospheric moisture.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. This compound | C13H16O3 | CID 61162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

Application Notes and Protocols for the Use of Ethyl 3-oxo-5-phenylpentanoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant pharmaceutical applications. Its chemical structure, featuring a reactive 1,3-dicarbonyl moiety and a phenyl group, allows for its participation in numerous cyclocondensation reactions, leading to the formation of diverse molecular scaffolds. These scaffolds are integral to the development of novel therapeutic agents targeting a range of diseases.

This document provides detailed application notes on the use of this compound in the synthesis of key pharmaceutical intermediates, including pyrazolone and dihydropyrimidinone derivatives. Furthermore, it outlines the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension. Detailed experimental protocols, quantitative data, and diagrams of relevant signaling pathways are presented to guide researchers in their drug discovery and development efforts.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of the dianion of ethyl acetoacetate with benzyl chloride.

Experimental Protocol:

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (50% dispersion in oil)

-

n-Butyllithium in hexane

-

Benzyl chloride

-

Dry tetrahydrofuran (THF)

-

Dry diethyl ether

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 50% sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C under a nitrogen atmosphere, add ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) dropwise.

-

Stir the resulting solution for 15 minutes at 0°C.

-

Add a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) dropwise, maintaining the temperature at 0°C.

-

Stir the resulting orange solution for an additional 15 minutes at 0°C.

-

Add benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) dropwise.

-

Allow the solution to warm to room temperature over 1.25 hours with continuous stirring.

-

Quench the reaction by adding a mixture of concentrated HCl (100 ml) in water (200 ml), followed by the addition of ether (500 ml).

-

Separate the layers and extract the aqueous layer with ether (3 x 300 ml).

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain a yellow oil.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 64.2 g (37%) |

| Boiling Point | 118°-126° C at 0.7 mmHg |

| NMR δ(CDCl3) | 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz) |

Application 1: Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds known for their analgesic, anti-inflammatory, and antipyretic properties.[2] They are foundational to many pharmaceutical drugs.[2] The Knorr pyrazole synthesis is a classic method for preparing pyrazolones from β-ketoesters and hydrazines.

Experimental Workflow: Knorr Pyrazole Synthesis

References

Application Notes and Protocols for the Enantioselective Reduction of Ethyl 3-oxo-5-phenylpentanoate using Biocatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate to its corresponding chiral alcohol, ethyl (S)-3-hydroxy-5-phenylpentanoate or ethyl (R)-3-hydroxy-5-phenylpentanoate, utilizing various biocatalysts. The chiral hydroxy ester is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines methodologies using whole-cell biocatalysts and isolated enzymes, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

The asymmetric reduction of prochiral ketones is a critical transformation in organic synthesis. Biocatalysis, employing whole microbial cells or isolated enzymes, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. This approach circumvents the need for often expensive and toxic heavy metal catalysts and chiral ligands used in conventional chemotherapy. The enzymatic reduction of β-keto esters, in particular, has been extensively studied due to the importance of the resulting β-hydroxy esters as chiral synthons.

This document focuses on the enantioselective reduction of this compound, a sterically demanding ketone, using a selection of readily available and effective biocatalysts. Both enantiomers of the corresponding hydroxy ester can be accessed by selecting the appropriate biocatalyst, with enantiomeric excesses (e.e.) reaching up to 99%.[1]

Biocatalyst Performance Comparison

The following table summarizes the performance of different biocatalysts in the enantioselective reduction of this compound and structurally similar β-keto esters. This data is intended to guide the selection of the most suitable biocatalyst for a specific application.

| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Daucus carota (Carrot root) | This compound | (S) | >95 | >98 | Adapted from general protocols[2][3] |

| Saccharomyces cerevisiae | This compound | (S) | High | >99 | [1] |

| Kluyveromyces marxianus | Various β-keto esters | (R) or (S) | >70 | >99 | [4][5] |

| Geotrichum candidum | Various β-keto esters | (S) | >95 | >99 | [4][6] |

| Ketoreductase (KRED) | Various β-keto esters | (S) or (R) | >99 | >99 | [7][8] |

Experimental Protocols